GR 94800 TFA

Tachykinin receptor pharmacology NK2 receptor selectivity pKB determination

GR 94800 TFA is a synthetic heptapeptide NK2 antagonist, distinguished by its competitive antagonism (pA₂ 8.6-9.0) in human bladder and guinea pig bronchus. Unlike non-peptide antagonists with insurmountable binding or CNS penetration, GR 94800 enables rigorous Schild analysis and is peripherally restricted. It is the optimal tool for specific, reversible NK2 blockade in isolated tissue studies, ensuring reliable and interpretable pharmacological data.

Molecular Formula C51H62F3N9O10
Molecular Weight 1018.1 g/mol
Cat. No. B14754977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGR 94800 TFA
Molecular FormulaC51H62F3N9O10
Molecular Weight1018.1 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(C)NC(=O)C6=CC=CC=C6.C(=O)(C(F)(F)F)O
InChIInChI=1S/C49H61N9O8.C2HF3O2/c1-4-5-21-37(42(50)59)54-47(64)40-23-14-25-57(40)49(66)41-24-15-26-58(41)48(65)39(27-32-16-8-6-9-17-32)56-46(63)38(28-34-29-51-36-22-13-12-20-35(34)36)55-44(61)31(3)52-43(60)30(2)53-45(62)33-18-10-7-11-19-33;3-2(4,5)1(6)7/h6-13,16-20,22,29-31,37-41,51H,4-5,14-15,21,23-28H2,1-3H3,(H2,50,59)(H,52,60)(H,53,62)(H,54,64)(H,55,61)(H,56,63);(H,6,7)/t30-,31-,37-,38+,39-,40-,41+;/m0./s1
InChIKeyQCTSZGZYGIQNSH-YWXKTOGISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GR 94800 (Free Base & TFA Salt): A Potent and Selective NK2 Heptapeptide Antagonist for Tachykinin Receptor Pharmacology


(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamidopropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide, formulated as the 2,2,2-trifluoroacetic acid (TFA) salt, is commonly known as GR 94800 or GR 94800 TFA. It is a synthetic linear heptapeptide belonging to the tachykinin receptor antagonist class, specifically targeting the neurokinin-2 (NK2) receptor [1]. The compound was originally developed by GlaxoSmithKline and is sold under license for research purposes. Its peptide sequence is defined as Bz-Ala-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH₂, with a molecular weight of 904.08 Da for the free base [2]. As a research tool, GR 94800 is employed to dissect NK2 receptor-mediated physiological and pathological processes in vitro and in vivo.

Why Generic NK2 Antagonist Substitution Is Inappropriate for GR 94800-Based Experimental Systems


The tachykinin NK2 receptor antagonist landscape comprises molecules with fundamentally distinct chemical scaffolds—linear peptides (e.g., GR 94800, MEN 10376), cyclic pseudopeptides (e.g., MEN 10627), and non-peptide small molecules (e.g., SR 48968, GR 159897)—each exhibiting divergent binding modes, pharmacokinetic properties, and species-dependent receptor subtype selectivity [1]. Substituting GR 94800, a linear heptapeptide, with a non-peptide antagonist like SR 48968 introduces confounding variables: SR 48968 exhibits insurmountable (irreversible) antagonism in certain tissues whereas GR 94800 acts competitively, and their relative potency orders vary markedly across species and tissue types [2]. Furthermore, the brain-penetrant non-peptide GR 159897 is suitable for CNS studies, whereas the peptidic GR 94800 is peripherally restricted, making them non-interchangeable for in vivo target engagement studies. These scaffold-dependent functional differences render simple generic substitution scientifically invalid; experimental design must be guided by quantitative, head-to-head comparative pharmacology.

GR 94800: Quantitative Comparative Pharmacology Versus Closest NK2 Antagonist Analogs


NK2 Receptor Selectivity: Quantitative pKB Comparison Across NK1, NK2, and NK3 Receptors

GR 94800 exhibits high-affinity antagonism at the NK2 receptor with a pKB of 9.6, corresponding to sub-nanomolar affinity. Its selectivity over NK1 and NK3 receptors is quantified as approximately 1,585-fold and 3,981-fold, respectively, based on pKB differences of 3.2 and 3.6 log units [1]. This selectivity profile is comparable to that of the non-peptide antagonist SR 48968, which demonstrates >1,000-fold selectivity over NK1 and NK3 receptors in human tissues [2]. However, GR 94800 remains a peptide-based tool, distinct from small-molecule scaffolds.

Tachykinin receptor pharmacology NK2 receptor selectivity pKB determination

Potency Ranking in Guinea Pig Bronchus: Direct Head-to-Head Comparison of NK2 Antagonists

In a direct comparative study using guinea pig isolated bronchus, the potency order of NK2-selective antagonists against the agonist [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) was determined [1]. GR 94800 demonstrated the highest potency with a pA₂ value of 8.97, outperforming SR 48968 (pA₂ 8.73), MDL 29913 (pA₂ 7.11), and MEN 10207 (pA₂ 6.49).

Airway pharmacology NK2 antagonist potency Guinea pig bronchus

Human Urinary Bladder Functional Antagonism: Comparative pA₂ Values for Clinical Relevance Assessment

In human isolated detrusor muscle strips, contractile responses to the selective NK2 agonist [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) were inhibited competitively by three NK2 antagonists [1]. SR 48968 exhibited the highest potency (pA₂ = 9.1), followed by GR 94800 (pA₂ = 8.6), and MDL 29913 (pA₂ = 7.0).

Urological pharmacology Human detrusor muscle NK2 antagonist comparison

Rat Spinal Cord NK2 Receptor Pharmacology: Species-Dependent pA₂ Values

GR 94800's functional antagonism at spinal NK2 receptors was characterized in superfused hemisected neonatal spinal cord preparations from rat and gerbil [1]. The pA₂ values determined were 6.0 ± 0.4 in the rat and 5.4 ± 0.3 in the gerbil, indicating modest species-dependent variation in potency.

Spinal cord pharmacology NK2 receptor function Species comparison

Tissue Affinity Profile in Rat Peripheral Tissues: pIC₅₀ Range Across Fundus, Colon, Bladder, and Vas Deferens

Radioligand binding competition studies using rat peripheral tissues demonstrated that GR 94800 exhibits high and consistent affinity across four NK2 receptor-expressing tissues [1]. The pIC₅₀ values ranged from 8.4 to 9.5, with no statistically significant difference in potency between rat fundus, colon, bladder, and vas deferens.

Radioligand binding NK2 receptor subtypes Peripheral tissue pharmacology

Species Cross-Reactivity: Absence of Significant Species Differences in NK2 Antagonism

Unlike certain NK1 receptor antagonists (e.g., CP-96,345) which exhibit marked species-dependent potency variations, GR 94800 demonstrated consistent NK2 antagonism across rat and gerbil spinal cord preparations, with no evidence of substantial species differences in its antagonist profile [1]. The pA₂ values were 6.0 ± 0.4 (rat) and 5.4 ± 0.3 (gerbil), a modest difference not indicative of receptor subtype divergence.

Species selectivity NK2 receptor pharmacology Translational research

GR 94800 TFA: Optimal Research Application Scenarios Based on Quantitative Comparative Evidence


Airway Hyperresponsiveness and Respiratory Pharmacology

GR 94800 is optimally suited for studies investigating NK2 receptor-mediated bronchoconstriction in guinea pig airway models. As evidenced by direct head-to-head comparison, it demonstrates superior potency (pA₂ = 8.97) among peptide NK2 antagonists in guinea pig bronchus [1], making it the preferred tool for maximal receptor blockade in respiratory pharmacology assays. Its competitive antagonism profile allows for rigorous Schild analysis and pA₂ determination. GR 94800 is a suitable reference antagonist for evaluating novel NK2-targeting compounds in isolated airway smooth muscle preparations [2].

Urological Research: Human and Animal Bladder Contractility Studies

GR 94800 is a well-characterized tool for dissecting NK2 receptor contributions to detrusor muscle contractility. In human urinary bladder, its competitive antagonism (pA₂ = 8.6) has been quantitatively benchmarked against SR 48968 and MDL 29913 [3]. In rat bladder, binding studies confirm high affinity (pIC₅₀ range 8.4-9.5) with no tissue-dependent potency variation [4]. These validated parameters support its use in isolated organ bath studies of bladder function and in pharmacological profiling of NK2 receptors in urological tissues across species.

Gastrointestinal Motility and Visceral Pain Models

GR 94800 is a valuable probe for investigating NK2 receptor-mediated modulation of gastrointestinal motility and visceral nociception. Binding data confirm high and uniform affinity across rat colon and fundus (pIC₅₀ 8.4-9.5) [4]. Functional studies in guinea pig colon demonstrate effective blockade of tachykininergic excitatory neurotransmission [5]. Given the established role of NK2 receptors in irritable bowel syndrome pathophysiology, GR 94800 serves as a reliable reference antagonist for preclinical studies of colonic hypermotility and inflammation-associated visceral hypersensitivity [6].

Spinal Cord and Central Nervous System NK2 Receptor Localization

GR 94800 has been pharmacologically validated in neonatal rat and gerbil spinal cord preparations, where its functional pA₂ values (rat: 6.0 ± 0.4; gerbil: 5.4 ± 0.3) have been established [2]. Critically, the compound showed functional selectivity by failing to antagonize NK1 receptor-mediated depolarization, confirming its utility for isolating NK2-mediated spinal responses. The evidence also indicates an absence of marked species differences in its NK2 antagonist profile [2], supporting cross-species spinal cord pharmacology studies. Note that as a peptide, GR 94800 exhibits limited blood-brain barrier penetration; intracerebroventricular or intrathecal administration is required for CNS target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for GR 94800 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.